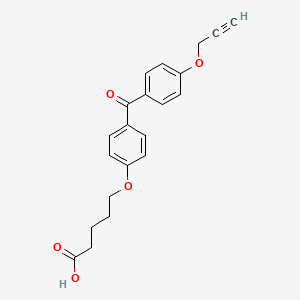

![molecular formula C21H16FN3O2S2 B2868512 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1252908-76-1](/img/structure/B2868512.png)

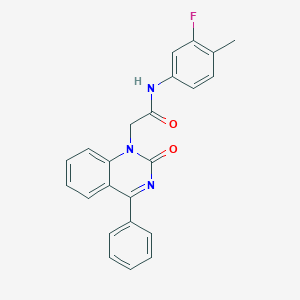

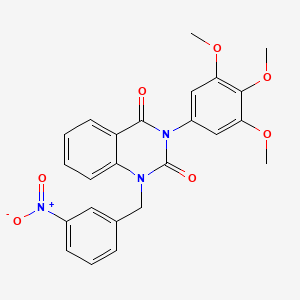

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide” is a type of thieno[3,2-d]pyrimidin-4(3H)-one . These compounds are known for their good functional group tolerance and easy operation .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, such as the compound , can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient and does not require transition metals or external oxidants .Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones typically involve the use of o-amino benzamides and thiols . The thiol substrate can promote the dehydroaromatization step .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Compounds derived from thieno[3,2-d]pyrimidine have been evaluated for their potential as antitumor agents . Specifically, they have been synthesized as EZH2 inhibitors, which play a role in the proliferation of cancer cells . The antiproliferative activity of these compounds has been tested against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562, showing promising results in inhibiting tumor growth .

Apoptosis Induction

The same thieno[3,2-d]pyrimidine derivatives have been shown to induce apoptosis in lymphoma cells. This is a form of programmed cell death that is often defective in cancer cells, making this application particularly valuable in the development of new cancer treatments .

Cell Migration Inhibition

In addition to inducing apoptosis, these compounds can inhibit the migration of cancer cells. This is crucial for preventing metastasis, which is the spread of cancer from one part of the body to another .

Electrochemical Synthesis

Thieno[3,2-d]pyrimidine derivatives have been used in the electrochemical oxidative synthesis of other compounds, such as 2-benzoylquinazolin-4(3H)-ones . This process involves C(sp3)–H amination under metal-free conditions, which is significant for green chemistry applications due to its high atom economy and use of molecular oxygen as an oxidant .

Antimicrobial Activity

Some derivatives of thieno[3,2-d]pyrimidine have been synthesized for their antimicrobial properties. These compounds have been tested against various microbial strains, showing effectiveness in combating infections .

Structure-Activity Relationship (SAR) Studies

The synthesis of thieno[3,2-d]pyrimidine derivatives allows for detailed SAR studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity, which is essential for drug design and optimization .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJGPEOMFBPYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)